

5-Methyl-3'-deoxyuridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Methyl-3'-deoxyuridine**

Cat. No.: **B150672**

[Get Quote](#)

CAS Number: 7084-29-9

This technical guide provides an in-depth overview of **5-Methyl-3'-deoxyuridine**, also known as 3'-deoxythymidine, a pyrimidine nucleoside analog. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

5-Methyl-3'-deoxyuridine is a derivative of the naturally occurring nucleoside deoxyuridine. Its structure is characterized by the presence of a methyl group at the 5th position of the uracil base and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification is key to its biological activity.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄	[1]
Molecular Weight	242.23 g/mol	[1]
CAS Number	3416-05-5	[1]
Appearance	White solid	[1]
Melting Point	155-156 °C	[1]
SMILES	CC1=CN([C@H]2CC--O2)C(=O)NC1=O INVALID-LINK--	[1]

Biological Activity

While specific quantitative data for the biological activity of **5-Methyl-3'-deoxyuridine** is limited in the readily available literature, extensive research has been conducted on its structural analogs. These studies provide valuable insights into its potential as an anticancer and antiviral agent. The primary mechanism of action for many 3'-deoxynucleoside analogs involves their intracellular phosphorylation to the corresponding 5'-triphosphate, which can then interfere with nucleic acid synthesis.[\[2\]](#)[\[3\]](#)

Anticancer Activity of Analogs

Studies on various 3'-deoxy pyrimidine nucleoside analogues have demonstrated significant anticancer activity. For instance, 1-(3-deoxy- β -D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) and 3'-deoxycytidine have shown potent activity against a range of cancer cell lines.[\[4\]](#) The 5'-O-acetyl derivative of 3'-deoxy-ara-C exhibited even greater activity against CCRF-CEM cells.[\[4\]](#) These findings suggest that **5-Methyl-3'-deoxyuridine** may also possess anticancer properties, warranting further investigation.

Table 1: Anticancer Activity of 3'-Deoxy Pyrimidine Nucleoside Analogs[\[4\]](#)

Compound	Cell Line	ED ₅₀ (μM)
3'-deoxy-ara-C	CCRF-CEM	2
L1210		10
P388		5
S-180		34
3'-deoxycytidine	CCRF-CEM	25
L1210		5
P388		2.5
S-180		15
5'-O-acetyl-3'-deoxy-ara-C	CCRF-CEM	0.4
L1210		3
P388		3
S-180		13

Antiviral Activity of Analogs

The antiviral potential of 3'-deoxythymidine analogs has also been explored. While some acyclic analogues of 3'-azido-3'-deoxythymidine were found to be inactive against HIV-1 and HSV-1/2, other modifications have yielded compounds with notable activity.^[5] For example, 3'-fluoro-3'-deoxythymidine has demonstrated higher antiviral potency against HIV-1 than 3'-azido-3'-deoxythymidine (AZT).^[6] The 3'-pyrrol-1-yl derivative of 3'-deoxythymidine showed marginal activity against HIV.^[7] These results indicate that modifications at the 3' position significantly influence the antiviral spectrum and potency.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **5-Methyl-3'-deoxyuridine** are not readily available. However, established methodologies for the synthesis and testing of nucleoside analogs can be adapted.

General Synthesis of 3'-Deoxynucleosides

A common strategy for the synthesis of 3'-deoxynucleosides involves the deoxygenation of the corresponding ribonucleoside. An improved and more environmentally friendly protocol for the synthesis of 2',3'-dideoxynucleosides has been established, which involves the radical deoxygenation of a xanthate derivative.[8]

General Steps:[8]

- Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the starting ribonucleoside is protected, for example, as a silyl ether.
- Formation of a 2',3'-bisxanthate: The protected ribonucleoside is treated with carbon disulfide and an alkylating agent (e.g., bromoethane) to form a 2',3'-bisxanthate derivative.
- Radical deoxygenation: The bisxanthate is then subjected to radical deoxygenation using a reagent like tris(trimethylsilyl)silane and a radical initiator.
- Deprotection: The protecting group on the 5'-hydroxyl is removed to yield the final 2',3'-dideoxynucleoside.

Cytotoxicity Assay (MTT Assay)

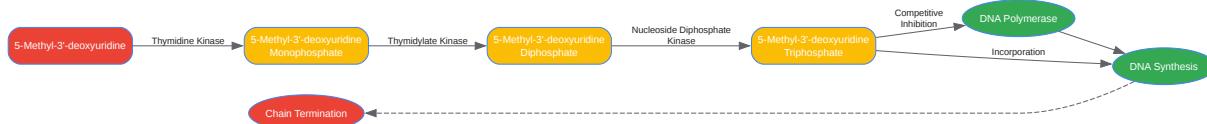
The cytotoxic effects of nucleoside analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol Outline:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., **5-Methyl-3'-deoxyuridine**) and incubate for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC_{50} value (the concentration that inhibits cell growth by 50%).

Antiviral Assay (CPE Reduction Assay)


The antiviral activity of a compound can be assessed by its ability to protect host cells from the cytopathic effect (CPE) induced by a virus.

Protocol Outline:

- Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
- Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a known titer of the virus. Include appropriate controls (cells only, cells with virus, and a known antiviral drug).
- Incubation: Incubate the plates until significant CPE is observed in the virus control wells.
- CPE Evaluation: The CPE can be quantified by staining the cells with a vital stain (e.g., crystal violet) and measuring the absorbance.
- Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC_{50} value (the concentration that protects 50% of the cells from viral CPE).

Proposed Mechanism of Action

The biological activity of 3'-deoxythymidine analogs is predicated on their intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases. The resulting triphosphate analog can then act as a competitive inhibitor or a chain terminator of viral or cellular DNA polymerases.

[Click to download full resolution via product page](#)

Proposed metabolic activation and mechanism of action.

As depicted, **5-Methyl-3'-deoxyuridine** is transported into the cell and sequentially phosphorylated by host cell kinases to its active triphosphate form. This triphosphate can then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerase. If incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of DNA replication.^[2] This disruption of DNA synthesis is the basis for its potential cytotoxic and antiviral effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2',3'-二脱氧胸苷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyclic analogues of 3'-azido-3'-deoxythymidine as potential antiviral agents. Nucleoside synthesis by Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced in vitro inhibition of HIV-1 replication by 3'-fluoro-3'-deoxythymidine compared to several other nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methyl-3'-deoxyuridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150672#5-methyl-3'-deoxyuridine-cas-number\]](https://www.benchchem.com/product/b150672#5-methyl-3'-deoxyuridine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com